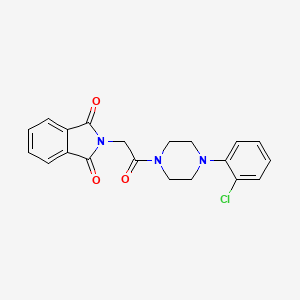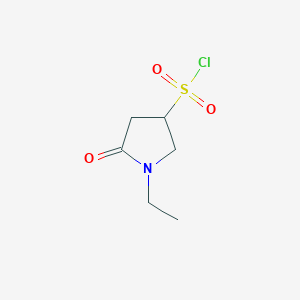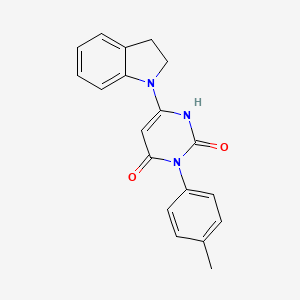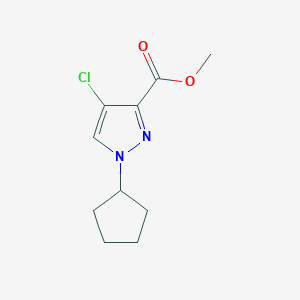![molecular formula C19H16Cl2N2O3S B2354226 (1-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2,4-dichlorobenzyl)thio)-1H-imidazol-5-yl)methanol CAS No. 855130-66-4](/img/structure/B2354226.png)
(1-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2,4-dichlorobenzyl)thio)-1H-imidazol-5-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2,4-dichlorobenzyl)thio)-1H-imidazol-5-yl)methanol is a useful research compound. Its molecular formula is C19H16Cl2N2O3S and its molecular weight is 423.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Spectroscopic Studies and Molecular Aggregation
A study by Matwijczuk et al. (2016) focused on the spectroscopic properties and molecular aggregation behaviors of certain compounds in organic solvents. Although the specific compound was not directly studied, the research on similar compounds like 4-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol provides insights into how molecular structure influences aggregation and fluorescence in different solvent environments, which can be relevant for applications in materials science and sensor technologies (Matwijczuk et al., 2016).
Synthetic Routes and Reactivity
Bohle and Perepichka (2009) described a synthetic route that yielded novel 1,2,3-oxadiazole compounds, providing valuable insights into the reactivity and synthetic possibilities of complex organic molecules. Understanding these synthetic pathways can be crucial for developing new pharmaceuticals, materials, or chemical sensors (Bohle & Perepichka, 2009).
Luminescence Sensing and Pesticide Removal
Research by Zhao et al. (2017) on metal-organic frameworks (MOFs) utilizing thiophene-functionalized dicarboxylate highlights the potential of such compounds in environmental monitoring and remediation. The study showed that these MOFs could act as efficient luminescent sensory materials for detecting environmental contaminants like Hg(II), Cu(II), and Cr(VI). This suggests potential applications of structurally similar compounds in environmental science and engineering (Zhao et al., 2017).
Propiedades
IUPAC Name |
[3-(1,3-benzodioxol-5-ylmethyl)-2-[(2,4-dichlorophenyl)methylsulfanyl]imidazol-4-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2O3S/c20-14-3-2-13(16(21)6-14)10-27-19-22-7-15(9-24)23(19)8-12-1-4-17-18(5-12)26-11-25-17/h1-7,24H,8-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSFSUOUIHREKGI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=CN=C3SCC4=C(C=C(C=C4)Cl)Cl)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(1-Benzylpiperidin-3-yl)pyrrolidin-1-yl]-2-chloropropan-1-one](/img/structure/B2354144.png)


![[(3S,4R)-1-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonyl-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B2354147.png)








